molecular formula C5H10F2O2 B14475207 2,2-Bis(fluoromethyl)propane-1,3-diol CAS No. 70136-55-9

2,2-Bis(fluoromethyl)propane-1,3-diol

Cat. No.: B14475207
CAS No.: 70136-55-9
M. Wt: 140.13 g/mol
InChI Key: ROILMWDAYUXLKA-UHFFFAOYSA-N
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Description

2,2-Bis(fluoromethyl)propane-1,3-diol is a fluorinated derivative of propane-1,3-diol, featuring two fluoromethyl substituents at the central carbon. Fluorine’s high electronegativity and small atomic radius likely influence its reactivity, stability, and toxicity compared to other substituents. Below, we systematically compare these analogs to infer the fluorinated variant’s behavior.

Properties

IUPAC Name

2,2-bis(fluoromethyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILMWDAYUXLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CF)CF)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80823375
Record name 2,2-Bis(fluoromethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70136-55-9
Record name 2,2-Bis(fluoromethyl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80823375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,2-Bis(fluoromethyl)propane-1,3-diol typically involves the reaction of fluoromethylating agents with propane-1,3-diol. One common synthetic route includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluoromethyl groups at the desired positions on the propane-1,3-diol molecule. Industrial production methods may involve similar fluorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2-Bis(fluoromethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Bis(fluoromethyl)propane-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2,2-Bis(fluoromethyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent groups (azido, bromo, iodo, sulfanylmethyl, etc.) significantly alter molecular properties. Key comparisons include:

Table 1: Substituent Impact on Key Properties
Compound Name Substituents Molecular Weight (g/mol) Sensitivity/Stability Toxicity Profile Key Applications References
2,2-Bis(azidomethyl)propane-1,3-diol (BAMP) Azidomethyl (-N₃) ~200–250 (oligomers) Low sensitivity to friction/impact; stable in polyurethanes Not reported Energetic binders, polymers
2,2-Bis(bromomethyl)propane-1,3-diol (BMP) Bromomethyl (-Br) 329.89 High thermal stability; reactive flame retardant Carcinogenic, mutagenic (EU REACH) Flame retardants, polyurethane foams
2,2-Bis(iodomethyl)propane-1,3-diol Iodomethyl (-I) ~450–500 Used in nitrate ester synthesis (e.g., PETN derivatives) Not reported Explosives precursors
2,2-Bis(sulfanylmethyl)propane-1,3-diol Sulfanylmethyl (-SH) ~180–200 High reactivity (thiol-disulfide interchange) Not reported Chemical synthesis, crosslinking agents
2,2-Bis(hydroxymethyl)propane-1,3-diol Hydroxymethyl (-OH) 136.15 Forms diacetals; low toxicity Non-carcinogenic Polymer crosslinkers, diacetal synthesis
2,2-Bis(fluoromethyl)propane-1,3-diol Fluoromethyl (-F) ~140–160 (estimated) Inferred : High electronegativity enhances stability; potential low toxicity Likely safer than bromo analogs Pharmaceuticals, specialty polymers

Toxicity and Regulatory Status

  • BMP : Listed under EU REACH as a Substance of Very High Concern (SVHC); banned in consumer products .
  • Hydroxymethyl Derivatives : Generally recognized as safe (e.g., pentaerythritol derivatives) .
  • Fluorinated Analog : Likely safer than brominated compounds, though fluorinated substances require evaluation for bioaccumulation and persistence.

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